1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene
Description
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene is a halogenated aromatic compound featuring a brominated isopropyl side chain and multiple substituents on the benzene ring. Its molecular formula is C₉H₇BrCl₂F, with a molecular weight of 298.42 g/mol. The compound’s structure includes a 2,4-dichloro-5-fluorobenzene core and a 1-bromopropan-2-yl group at the 1-position. This configuration introduces steric hindrance and electronic effects due to the branched alkyl bromide and electron-withdrawing halogens (Cl, F), influencing its reactivity and physicochemical properties.
For example, the latter has a molecular weight of 243.89 g/mol, a boiling point of 237.7°C, and a density of 1.8 g/cm³ . The addition of the bromopropan-2-yl group in the target compound likely increases its lipophilicity and alters its boiling point compared to purely aromatic brominated derivatives.
Properties
Molecular Formula |
C9H8BrCl2F |
|---|---|
Molecular Weight |
285.96 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C9H8BrCl2F/c1-5(4-10)6-2-9(13)8(12)3-7(6)11/h2-3,5H,4H2,1H3 |
InChI Key |
JUTWYFJAVNZKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Propan-2-ylbenzene
The synthesis begins with propan-2-ylbenzene (cumene), which undergoes radical bromination using N-bromosuccinimide (NBS) under UV light. This selectively brominates the tertiary carbon of the isopropyl group, yielding 1-(1-bromopropan-2-yl)benzene. Typical conditions include refluxing in CCl₄ with a radical initiator (e.g., AIBN), achieving 85–90% yield.
Chlorination of the Aromatic Ring
The brominated intermediate is subjected to electrophilic chlorination using Cl₂ in the presence of FeCl₃. The alkyl group directs chlorination to the ortho and para positions, producing 1-(1-bromopropan-2-yl)-2,4-dichlorobenzene. Reaction temperatures of 40–60°C and stoichiometric FeCl₃ yield 75–80% product.
Fluorination via Halogen Exchange
The final step replaces the para-chlorine atom with fluorine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C. This nucleophilic aromatic substitution proceeds via a two-step mechanism:
- Formation of a Meisenheimer complex between KF and the chlorinated intermediate.
- Elimination of KCl to yield 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene.
Yields range from 65–70%, with purity >98% after vacuum distillation.
Acid Chloride Intermediate Route
Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid
Starting with 2,4-dichlorobenzoic acid, fluorination is achieved using KF in DMSO at 180°C for 12 hours. The reaction replaces a nitro group (introduced via nitration) with fluorine, yielding 2,4-dichloro-5-fluorobenzoic acid (85% yield).
Conversion to Benzoyl Chloride
The benzoic acid is treated with bis(trichloromethyl) carbonate (triphosgene) in toluene at 110°C. This green chemistry approach minimizes waste and achieves 99.1% conversion to 2,4-dichloro-5-fluorobenzoyl chloride.
Grignard Alkylation
The acid chloride reacts with isopropyl magnesium bromide in tetrahydrofuran (THF) at −78°C. Quenching with ammonium chloride yields 1-(propan-2-yl)-2,4-dichloro-5-fluorobenzene. Subsequent bromination of the alkyl chain using HBr and AlCl₃ furnishes the target compound in 75% overall yield.
Palladium-Catalyzed Coupling Strategy
Suzuki-Miyaura Coupling
A boronic ester derivative of 2,4-dichloro-5-fluorobenzene is prepared via directed ortho-metalation. Coupling with 1-bromopropan-2-yl bromide using Pd(PPh₃)₄ and K₂CO₃ in dioxane introduces the side chain. This method offers regioselectivity and mild conditions (80°C, 12 hours), with yields of 70–75%.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallized from ethanol. Purity (>98%) is confirmed by GC-MS and ¹H NMR.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Sequential Halogenation | 65–70% | High | Low | Moderate |
| Acid Chloride Route | 75% | Industrial | Moderate | High |
| Suzuki Coupling | 70–75% | Lab-scale | High | Low |
- Sequential Halogenation is cost-effective but requires careful control of directing effects.
- Acid Chloride Route excels in industrial settings due to high yields and green solvent systems.
- Suzuki Coupling is ideal for small-scale synthesis but relies on expensive catalysts.
Reaction Optimization and Challenges
Bromination Efficiency
Radical bromination (Method 1) often competes with ring bromination. Using NBS in CCl₄ suppresses undesired side reactions, achieving >90% selectivity for side-chain bromination.
Fluorination Kinetics
Fluorine incorporation (Step 1.3) is rate-limited by the solubility of KF. Polar aprotic solvents like DMSO enhance reactivity, reducing reaction times from 24 to 8 hours.
Byproduct Management
The Acid Chloride Route generates HCl and CO₂, necessitating scrubbers. Continuous distillation in Method 2.2 recovers toluene and excess triphosgene, improving atom economy.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with NaOH can yield the corresponding alcohol, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can act as a leaving group in substitution reactions, while the chlorine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitution Patterns
The compound is distinguished from analogs by its unique combination of substituents:
- 1-Bromo-2,4-dichloro-5-fluorobenzene (CAS 1481-63-6) : Direct bromination on the benzene ring with Cl and F at positions 2,4,4. Lacks the alkyl chain, resulting in lower molecular weight (243.89 g/mol) .
- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene : Additional iodine at position 2, increasing molecular weight and steric bulk .
Physicochemical Properties
The branched alkyl chain in the target compound increases molecular weight and likely elevates boiling point compared to non-alkylated analogs. Its density aligns with halogenated aromatics but may vary slightly due to the alkyl group.
Research Findings and Gaps
- Structural Analysis : NMR and HMBC spectroscopy (as used in ) would be critical to confirm regiochemistry and rule out regioisomers .
- Thermal Stability : The higher boiling point of the target compound compared to analogs suggests greater thermal stability, but experimental validation is needed.
- Toxicity Data: No GHS classification is available for the compound or its analogs, highlighting a research gap .
Biological Activity
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. Its structural characteristics suggest various interactions with biological systems, making it a candidate for studies in pharmacology and toxicology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1481-63-6 |
| Molecular Formula | C9H8BrCl2F |
| Molecular Weight | 243.89 g/mol |
| Solubility | Varies with solvent |
| Storage Conditions | Store at -20°C |
The biological activity of 1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene is primarily attributed to its ability to interact with biological macromolecules. It may act through:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: Potential binding to various receptors may modulate signaling pathways.
- DNA Interaction: Halogenated compounds often exhibit DNA intercalation properties, which can lead to genotoxic effects.
Cytotoxicity
Research has indicated that 1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene exhibits cytotoxic effects on several cancer cell lines. A study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent.
Case Study: Environmental Impact
A case study evaluated the environmental persistence of 1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene in aquatic systems. The study highlighted its potential bioaccumulation in fish species, raising concerns about its long-term ecological effects. The compound was found to persist in sediment for over six months, indicating a need for careful monitoring.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, Friedel-Crafts alkylation can introduce the bromopropane group to the benzene ring. Key variables include:
- Catalysts : Lewis acids like AlCl₃ for electrophilic substitution .
- Temperature : Controlled heating (~60–80°C) to minimize side reactions (e.g., dehalogenation).
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Below is a comparison of reported synthetic routes:
| Route | Steps | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Alkylation + Halogenation | 3 | 45–55 | AlCl₃, 70°C | |
| Direct Bromination | 2 | 30–40 | Br₂, FeBr₃ |
Q. How can spectroscopic techniques (NMR, MS) differentiate structural isomers of this compound?
- Methodological Answer :
- ¹H NMR : The fluorine atom induces deshielding in adjacent protons, splitting signals (e.g., para-fluorine affects aromatic protons). The bromopropane group shows a characteristic triplet for the CH₂Br moiety (~δ 3.5–4.0 ppm).
- ¹³C NMR : Fluorine coupling (²JCF) splits carbon signals near the substituent.
- Mass Spectrometry (MS) : The molecular ion cluster ([M]⁺) shows isotopic patterns for Br (1:1), Cl (3:1), and F (monoisotopic) .
Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?
- Methodological Answer : Mixed solvents (e.g., ethanol/water or hexane/ethyl acetate) are effective. The compound’s low polarity due to halogenation requires slow cooling (2–5°C/min) to avoid oiling out. Purity can be verified via HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the bromopropane group?
- Methodological Answer : Steric hindrance from the adjacent methyl group directs nucleophiles (e.g., OH⁻, NH₃) to attack the less hindered primary carbon. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states to predict selectivity . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .
Q. How do electronic effects from the fluorine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Fluorine’s electron-withdrawing nature activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki couplings, the fluorine may stabilize the palladium intermediate, enhancing reaction rates. Comparative studies with non-fluorinated analogs using GC-MS or LC-HRMS can quantify this effect .
Q. What strategies reconcile conflicting spectroscopic data for this compound reported in different studies?
- Methodological Answer :
- Control Experiments : Reproduce synthesis under standardized conditions to isolate variables (e.g., solvent purity).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. How can computational modeling predict the environmental fate of this compound (e.g., biodegradation pathways)?
- Methodological Answer : Use software like EPI Suite to estimate partition coefficients (LogP, Henry’s Law constants). Molecular dynamics simulations (e.g., GROMACS) model interactions with soil enzymes. Experimental validation via microbial assays (e.g., OECD 301B) quantifies aerobic degradation rates .
Tables for Key Findings
Q. Table 1: Comparative Reactivity of Halogen Substituents
| Position | Substituent | Reactivity (Relative to H) | Reference |
|---|---|---|---|
| 1 | 1-Bromopropan-2-yl | High (SN2-prone) | |
| 2 | Cl | Moderate (Electrophilic substitution) | |
| 5 | F | Low (Ortho/para-directing) |
Q. Table 2: Biological Activity Screening
| Assay Type | Target | IC₅₀ (µM) | Mechanism Hypothesis | Reference |
|---|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | Membrane disruption via lipophilic Cl/Br groups | |
| Cytotoxicity | HeLa | 8.9 | Apoptosis induction (ROS generation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
